molecular formula C6H7NO2 B1585576 Methyl 1H-pyrrole-1-carboxylate CAS No. 4277-63-8

Methyl 1H-pyrrole-1-carboxylate

Cat. No.: B1585576
CAS No.: 4277-63-8
M. Wt: 125.13 g/mol
InChI Key: MORALDOSFHZOQS-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by a methyl ester functional group attached to the nitrogen atom of the pyrrole ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-2,3-dicarboxylate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Methyl 1H-pyrrole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Industry: this compound is utilized in the production of polymers, dyes, and agrochemicals.

Comparison with Similar Compounds

    Methyl 1H-pyrrole-3-carboxylate: Similar structure but with the ester group at the 3-position.

    1-Methylpyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.

    Pyrrole-2-carboxylate: Lacks the methyl group on the nitrogen atom.

Uniqueness: Methyl 1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as a synthetic intermediate and its role in various applications make it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

methyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORALDOSFHZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195422
Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-63-8
Record name 1H-Pyrrole-1-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrole-1-carboxylate
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Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
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Record name Methyl 1H-pyrrole-1-carboxylate
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Synthesis routes and methods

Procedure details

Potassium (5.85 g, 0.15 mol) was added to a solution of 10 ml pyrrole (0.145 mol) in 80 ml hot cyclohexane in several portions. The mixture was refluxed for 1 hour. To this cold solution was added 15 g (0.16 mol) methyl chloroformate slowly. After addition, the mixture was stirred at room temperature for 30 minutes. During this period, 2.5 ml dimethyl sulfoxide was added for catalysis. After quenching with ice-water, the organic layer was separated and the aqueous layer extracted with ether. The combined organic layer was washed with 10% sodium bicarbonate, sat. sodium chloride and dried over magnesium sulfate. Removal of solvent yielded 17.4 g of a liquid. Bulb to bulb distillation gives 16.5 g N-carbomethoxy pyrrole 21 as a colorless liquid, yield 91%. The product requires storage at −20° C.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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